![molecular formula C15H25NO4 B3028518 3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide CAS No. 216596-70-2](/img/structure/B3028518.png)

3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide

説明

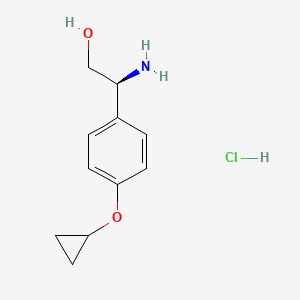

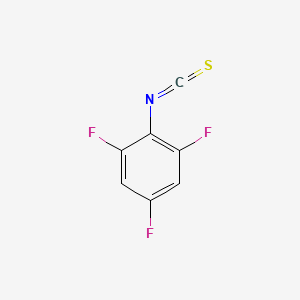

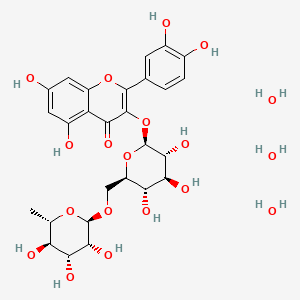

“3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide” is a small molecule . It belongs to the class of organic compounds known as n-acyl-alpha amino acids and derivatives. These are compounds containing an alpha amino acid (or a derivative thereof) which bears an acyl group at its terminal nitrogen atom .

Molecular Structure Analysis

The molecular formula of “this compound” is C16H28N2O3 . Its average mass is 296.405 Da and its monoisotopic mass is 296.209991 Da .科学的研究の応用

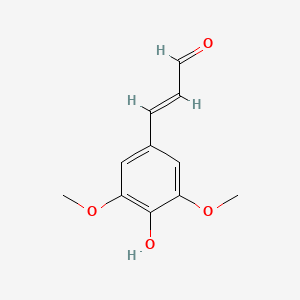

Catalytic Activity and Enzymatic Reaction Kinetics : An undecairon(III) oxo-hydroxo-carboxylato bridged aggregate showed effective catalytic properties towards the oxidation of catechols to their quinone derivatives in different solvents. The reaction followed Michaelis–Menten enzymatic reaction kinetics, suggesting potential applications in catalysis and enzymatic processes (Mal et al., 2015).

Synthesis of Heterocyclic Compounds : A study demonstrated the synthesis of various heterocyclic compounds, highlighting the versatility of similar structures in organic synthesis. This indicates the potential for creating diverse organic molecules, possibly including those with pharmaceutical applications (Ahmed et al., 2012).

Formation of Oxathiolanes : Research on the condensation of oxo fatty acids with β-mercaptoethanol led to the creation of oxathiolanes, suggesting applications in organic synthesis and chemical transformations (Ahmad et al., 1986).

Stabilization of Monomeric Iron and Manganese Complexes : The design and properties of mononuclear Fe(III) and Mn(III) complexes with terminal oxo or hydroxo ligands were studied. This research provides insights into the stabilization of such complexes, which is crucial for understanding their potential applications in biological and synthetic systems (MacBeth et al., 2004).

Synthesis of Bismuthonium Salts and Ylides : The reaction of Triarylbismuth(V)-oxo and -hydroxo compounds with organoboronic acids and esters highlighted new pathways in the synthesis of bismuthonium salts and ylides, expanding the scope of chemical synthesis and applications (Matano & Nomura, 2002).

Characterization of Terminal Iron(III)-Oxo and Iron(III)-Hydroxo Complexes : This study on O2 activation at nonheme iron centers is relevant to understanding the formation and reactivity of high-valent iron-oxo complexes, which are significant in various biological processes (Gordon et al., 2019).

Structural Analysis of Complex Salts : The crystal structure of bis[(5-oxooxolan-3-yl)triphenylphosphanium] hexaiodidotellurate(IV) was determined, contributing to the understanding of complex salt structures and their potential applications in material science and chemistry (Närhi et al., 2014).

Oxygen Exchange Mechanisms in Uranyl(VI) Ion : A study involving "yl"-oxygen exchange in uranyl(VI) ion via U-O(yl)-U bridge formation provided insights into the chemical behavior of uranium compounds, which is crucial for nuclear chemistry and environmental applications (Tsushima, 2012).

作用機序

Target of Action

The primary target of 3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide, also known as N-(3-Oxoundecanoyl)-L-homoserine lactone, is the Ig gamma-2 chain C region in humans . This region plays a crucial role in the immune response, contributing to the structure and function of antibodies.

Mode of Action

It is known to interact with its target, potentially influencing the structure and function of antibodies

特性

IUPAC Name |

3-oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO4/c1-2-3-4-5-6-7-8-12(17)11-14(18)16-13-9-10-20-15(13)19/h13H,2-11H2,1H3,(H,16,18)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SELZAQGRPYIEQS-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)CC(=O)NC1CCOC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC(=O)CC(=O)N[C@H]1CCOC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453999 | |

| Record name | 3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

216596-70-2 | |

| Record name | 3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

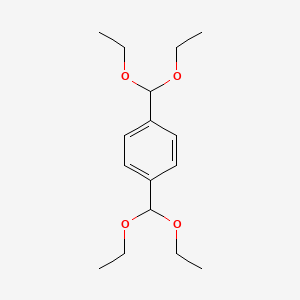

Retrosynthesis Analysis

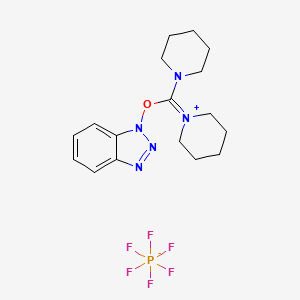

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethanamine hydrochloride](/img/structure/B3028438.png)